Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl-

Description

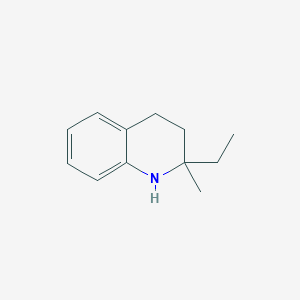

Chemical Structure and Properties The compound "Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl-" (CAS 201654-28-6) is a tetrahydroquinoline derivative characterized by a partially hydrogenated quinoline backbone with ethyl and methyl substituents at the 2-position . Its molecular formula is C₁₂H₁₆N₂, with a molecular weight of 188.27 g/mol. The tetrahydroquinoline core reduces aromaticity compared to fully unsaturated quinolines, enhancing conformational flexibility and influencing bioactivity .

Pharmacological Relevance Tetrahydroquinoline derivatives are widely studied for their diverse pharmacological activities, including antibacterial, antitumor, and anti-HIV properties . The ethyl and methyl substituents in this compound likely modulate lipophilicity, bioavailability, and target binding, making it a candidate for therapeutic applications. For example, simpler analogs like 2-methyl-5-hydroxy-1,2,3,4-tetrahydroquinoline exhibit analgesic activity (1/8th the potency of morphine) , suggesting that structural modifications can significantly alter efficacy.

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

2-ethyl-2-methyl-3,4-dihydro-1H-quinoline |

InChI |

InChI=1S/C12H17N/c1-3-12(2)9-8-10-6-4-5-7-11(10)13-12/h4-7,13H,3,8-9H2,1-2H3 |

InChI Key |

XYVOWLXYTSVSHO-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(CCC2=CC=CC=C2N1)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- can be achieved through various synthetic routes. One common method involves the cyclization of aniline derivatives with aldehydes or ketones in the presence of acid catalysts. For instance, the reaction of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can yield the desired tetrahydroquinoline scaffold .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar cyclization reactions. The use of eco-friendly and reusable catalysts, such as zeolites, has been explored to make the process more sustainable .

Chemical Reactions Analysis

Borrowing Hydrogen (BH) Methodology for N-Alkylation

Manganese(I) PN₃ pincer complexes enable selective N-alkylation of tetrahydroquinoline derivatives via a borrowing hydrogen mechanism . For example:

-

Reaction : Substituted 2-aminobenzyl alcohols react with secondary alcohols (e.g., 1-phenylethanol) under BH conditions.

-

Conditions : Mn catalyst 1 (2–5 mol%), KH/KOH base, 120–140°C, closed system.

-

Outcome : Selective formation of 2-ethyl-2-methyl-1,2,3,4-tetrahydroquinoline derivatives with water as the sole byproduct .

Key Observations :

-

Base selection critically influences product selectivity (KO𝑡Bu favors dehydrogenation to quinolines, while KH/KOH promotes hydrogenation) .

-

Steric hindrance from ethyl/methyl groups at C2 suppresses competing self-condensation pathways .

Nucleophilic Substitution Reactions

The nitrogen atom in the tetrahydroquinoline scaffold undergoes nucleophilic substitutions under acidic or basic conditions :

N-Alkylation/Arylation

-

Reagents : Alkyl halides, aryl boronic acids, or alcohols (via BH).

-

Example : Reaction with Grignard reagents (e.g., PhMgBr) yields 3,4-diaryl-substituted derivatives .

-

Yields : 58–98% for diarylated products, with steric effects from C2 substituents modulating regioselectivity .

Nitro Group Transformations

In derivatives with a nitro group (e.g., 7-nitro-2-ethyl-2-methyltetrahydroquinoline):

-

Electrophilic Aromatic Substitution : Nitro groups direct incoming electrophiles to meta/para positions .

Catalytic Hydrogenation

-

Outcome : Full hydrogenation of the quinoline core to decahydroquinolines is feasible but requires careful pressure control to avoid over-reduction .

Table 1. Hydrogenation of Quinoline Derivatives

| Substrate | Catalyst | Pressure (bar) | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Ethyl-2-methylquinoline | Mn PN₃ 1 | 4 | 2-Ethyl-2-methyltetrahydroquinoline | 72 | |

| 3,4-Diarylquinoline | Pd/C | 10 | 3,4-Diaryltetrahydroquinoline | 82–90 |

Dehydrogenation and Oxidation

-

Dehydrogenation : Heating with KO𝑡Bu (140°C) converts tetrahydroquinolines to quinolines .

-

Oxidation : KMnO₄ or CrO₃ oxidizes the C3-C4 single bond to a carbonyl, yielding dihydroquinolin-4-ones .

Mechanistic Insight :

Acid-Catalyzed Rearrangements

-

Ring Expansion : Treatment with H₂SO₄ induces Wagner-Meerwein shifts, forming fused bicyclic systems .

-

Demethylation : BBr₃ selectively removes methoxy groups in polyoxygenated derivatives .

Stereochemical Considerations

-

Cis/Trans Isomerism : Substituents at C2 and C3 influence diastereoselectivity during reductions. For example, ester groups at C4 favor trans-fused products via steric guidance .

-

X-ray Data : Crystallographic analysis confirms a cis configuration between C2 ethyl/methyl and C3 aryl groups in analogues .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the quinoline structure exhibit significant activity against various bacterial strains and fungi. For instance, a study demonstrated that specific modifications to the quinoline structure enhanced its efficacy against resistant strains of bacteria like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations have highlighted the potential of quinoline derivatives in cancer therapy. Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl-, has shown promise as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth in preclinical models. A notable study reported that this compound effectively inhibited the proliferation of breast cancer cells through the modulation of specific signaling pathways .

Organic Synthesis

Building Block for Chemical Synthesis

Quinoline derivatives serve as crucial intermediates in the synthesis of more complex organic molecules. The compound can be utilized in the preparation of various pharmaceuticals and agrochemicals. Its ability to undergo electrophilic substitution reactions makes it a valuable building block in synthetic organic chemistry .

Catalytic Applications

In catalysis, quinoline derivatives have been employed as ligands in transition metal-catalyzed reactions. Their unique electronic properties facilitate various transformations including cross-coupling reactions and asymmetric synthesis, making them essential for developing new synthetic methodologies .

Material Science

Fluorescent Materials

Quinoline derivatives are also explored for their applications in material science, particularly in the development of fluorescent materials. The incorporation of quinoline into polymer matrices has resulted in materials with enhanced luminescent properties suitable for applications in sensors and light-emitting devices .

Data Table: Summary of Applications

Case Study 1: Antimicrobial Efficacy

A study conducted on various quinoline derivatives demonstrated their effectiveness against Staphylococcus aureus. The research involved synthesizing different analogs and testing their minimum inhibitory concentrations (MIC). The findings revealed that modifications at specific positions on the quinoline ring significantly enhanced antimicrobial activity.

Case Study 2: Anticancer Mechanisms

In vitro studies on breast cancer cell lines showed that Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- induced apoptosis through caspase activation. This study utilized flow cytometry to analyze cell death mechanisms and concluded that this compound could be a candidate for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Comparison with Similar Compounds

Comparison with Similar Tetrahydroquinoline Derivatives

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and related derivatives:

Key Observations

- Substituent Position : Adding substituents at the 6-position (e.g., chlorine in CAS 1263000-44-7) introduces steric and electronic effects that can enhance or reduce activity. For instance, a methyl group at the 6-position was shown to reduce antiviral activity due to increased strain energy .

- Hybrid Derivatives : Compounds like CAS 104967-54-6 demonstrate how bulky substituents (e.g., dimethoxyphenethyl) can confer unique properties, such as antioxidant activity, by interacting with multiple biological targets .

Pharmacological Activities

Antimicrobial and Antitumor Activity

- The target compound’s ethyl group may enhance binding to bacterial enzymes or tumor targets compared to simpler analogs. For example, tetrahydroquinolines with alkyl substituents exhibit improved DNA intercalation and topoisomerase inhibition .

- In contrast, chloro-substituted derivatives (e.g., CAS 1263000-44-7) show higher polarity, which may improve solubility but reduce CNS penetration .

Analgesic and Anti-Inflammatory Effects

- The 2-methyl-5-hydroxy analog (CAS 1780-19-4) demonstrates that even minor modifications, such as hydroxylation, can significantly impact activity. Its analgesic potency, though lower than morphine, highlights the scaffold’s versatility .

- The target compound’s ethyl group could extend its metabolic half-life by sterically shielding it from cytochrome P450 enzymes, a hypothesis supported by studies on similar alkylated quinolines .

Antiviral Activity

- Tetrahydroquinolines with compact substituents (e.g., rimantadine-like analogs) bind effectively to viral ion channels like the M2 proton channel. However, bulky groups (e.g., 6-methyl) disrupt this interaction, as seen in .

Research Findings and Implications

- Structure-Activity Relationships (SAR) : The ethyl and methyl groups in the target compound balance lipophilicity and steric effects, making it a promising candidate for further optimization. Derivatives with electron-withdrawing groups (e.g., chloro) may improve target specificity but require careful tuning to avoid cytotoxicity .

- Computational Insights: Density Functional Theory (DFT) studies on similar quinolines reveal that substituents alter HOMO-LUMO gaps and electrostatic potentials, influencing binding to biological targets . For instance, the ethyl group in the target compound may enhance electrophilicity, facilitating interactions with nucleophilic residues in enzymes .

Biological Activity

Quinoline derivatives, particularly those with a tetrahydro structure, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Quinoline, 2-ethyl-1,2,3,4-tetrahydro-2-methyl- , examining its biological properties, synthesis methods, and potential therapeutic applications.

Overview of Quinoline Derivatives

Quinoline and its derivatives are known for their wide range of pharmacological activities. The tetrahydroquinoline (THQ) structure is particularly relevant as it exhibits various biological effects including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. The compound features a unique substitution pattern that may influence its biological efficacy.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial potential of quinoline derivatives. For instance:

- Antibacterial Properties : Quinoline derivatives have shown effectiveness against both gram-positive and gram-negative bacteria. A study highlighted that certain tetrahydroquinoline compounds exhibited significant antibacterial activity comparable to standard antibiotics .

- Antifungal Activity : Compounds containing the quinoline moiety have also been tested for antifungal properties. Research indicates that some derivatives can inhibit fungal growth effectively .

Anticancer Activity

The anticancer potential of quinoline derivatives is well-documented. Recent studies have focused on the synthesis and evaluation of various quinoline analogs for their cytotoxic effects on cancer cell lines:

- In Vitro Studies : A study evaluated several benzoquinoline derivatives and found that specific compounds exhibited selective cytotoxicity against leukemia cells while showing non-selective activity against other cancer types .

- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation pathways .

Neuroprotective Effects

Quinoline derivatives are also being explored for their neuroprotective properties:

- Neurodegenerative Disorders : Research suggests that certain THQ compounds may protect neuronal cells from oxidative stress and apoptosis, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of quinoline derivatives. Key factors influencing activity include:

- Substituent Effects : The presence of alkyl groups at specific positions can enhance or diminish biological activity. For example, modifications at the 2-position significantly affect antimicrobial efficacy .

- Ring Modifications : Alterations in the quinoline ring structure can lead to enhanced selectivity and potency against various pathogens or cancer cells .

Synthesis Methods

The synthesis of quinoline derivatives typically involves several strategies:

- Cyclization Reactions : Many THQ compounds are synthesized via cyclization reactions involving appropriate precursors such as phenylethylamines.

- Functional Group Transformations : Methods such as alkylation and acylation are commonly employed to introduce various substituents that can modulate biological activity .

- Recent Advances : New synthetic methodologies have been developed to improve yields and selectivity in producing biologically active quinolines .

Case Studies

Several case studies illustrate the therapeutic potential of quinoline derivatives:

Q & A

What are the key synthetic routes for preparing 2-ethyl-1,2,3,4-tetrahydro-2-methylquinoline, and how do reaction conditions influence yield?

Basic Research Question

The compound can be synthesized via intramolecular cyclization of intermediates like N-(3-chloro-2-hydroxypropyl) diphenylamine under alkaline conditions. For example, KOH-catalyzed reactions with epichlorohydrin and aromatic amines (e.g., diphenylamine) promote cyclization to form the tetrahydroquinoline core . Key factors include temperature control (reflux conditions), solvent choice (e.g., 1-hexanol), and monitoring via TLC to track intermediate formation . Yield optimization often requires adjusting stoichiometric ratios of epoxy derivatives and amines .

Which spectroscopic and chromatographic methods are most effective for characterizing structural isomers of tetrahydroquinoline derivatives?

Basic Research Question

Combined use of -NMR, FTIR, and mass spectrometry is critical. -NMR resolves substituent positions on the quinoline ring, while FTIR identifies functional groups like hydroxyl or amine moieties. Mass spectrometry confirms molecular weight and fragmentation patterns. Thin-layer chromatography (TLC) aids in monitoring reaction progress and distinguishing isomers during synthesis .

How can researchers resolve discrepancies in reported biological activities of 2-ethyl-1,2,3,4-tetrahydro-2-methylquinoline derivatives?

Advanced Research Question

Contradictions often arise from variations in assay protocols, cell lines, or compound purity. Standardized in vitro assays (e.g., MIC for antimicrobial activity) and orthogonal characterization (HPLC purity checks) are recommended. Comparative studies using consistent models (e.g., specific cancer cell lines) and meta-analyses of existing data can clarify structure-activity relationships .

What strategies improve regioselectivity in synthesizing bifunctional tetrahydroquinoline derivatives?

Advanced Research Question

Regioselectivity is influenced by steric and electronic factors. Employing directing groups (e.g., hydroxyl or chloro substituents) on intermediates guides cyclization. For example, N,N'-di(3-chloro-2-hydroxypropyl) derivatives undergo intramolecular electrophilic attack at the ortho-position of aromatic rings, favoring bifunctional product formation. Optimizing catalyst (e.g., acidic or basic conditions) and solvent polarity enhances selectivity .

What methodological approaches are recommended for assessing the in vitro toxicity of quinoline derivatives?

Advanced Research Question

Use cell viability assays (MTT or resazurin) in multiple cell lines (e.g., HepG2 for hepatotoxicity). Dose-response curves and IC calculations establish safe thresholds. Complementary genotoxicity assays (Ames test) and metabolic stability studies (microsomal incubation) provide comprehensive safety profiles. Reference compounds with known toxicity profiles should be included for calibration .

How do computational methods like molecular docking enhance the evaluation of quinoline derivatives' biological activity?

Advanced Research Question

Molecular docking (e.g., using Flare V4.0) predicts binding affinities to target proteins (e.g., bacterial enzymes or cancer receptors). Parameters like binding energy, hydrogen-bond interactions, and ligand efficiency guide prioritization of compounds for synthesis. For example, quinoline derivatives with high docking scores against E. coli DNA gyrase are prioritized for antimicrobial testing .

What are the challenges in scaling up laboratory-scale synthesis of tetrahydroquinoline derivatives, and how can they be mitigated?

Advanced Research Question

Scale-up issues include exothermic reactions and purification bottlenecks. Gradual reagent addition and temperature-controlled reactors prevent runaway reactions. Switching from column chromatography to recrystallization or distillation for purification improves efficiency. Process analytical technology (PAT) monitors critical parameters (pH, temperature) in real time .

How can environmental persistence of quinoline derivatives be assessed in laboratory settings?

Advanced Research Question

Biodegradation studies using immobilized bacteria (e.g., Bacillus brevis on activated carbon) under simulated environmental conditions (aerobic/anaerobic) quantify degradation rates. HPLC or GC-MS tracks compound depletion and identifies metabolites. Toxicity assays post-degradation (e.g., algal growth inhibition) assess residual hazards .

What role do substituents (e.g., fluoro or methyl groups) play in modulating the physicochemical properties of tetrahydroquinoline derivatives?

Basic Research Question

Electron-withdrawing groups (e.g., fluoro) increase solubility in polar solvents and enhance metabolic stability by reducing CYP450 oxidation. Methyl groups improve lipophilicity, aiding blood-brain barrier penetration. LogP calculations and Hansen solubility parameters guide solvent selection for formulation .

How can researchers address contradictory spectral data (e.g., NMR shifts) for structurally similar tetrahydroquinoline analogs?

Advanced Research Question

Contradictions arise from solvent effects, tautomerism, or dynamic equilibria. Use deuterated solvents with varying polarities (CDCl vs. DMSO-d) to assess solvent-induced shifts. Variable-temperature NMR identifies tautomeric interconversions. 2D NMR techniques (COSY, NOESY) resolve overlapping signals and confirm spatial arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.